![molecular formula C14H10N2OS B2784320 N-(benzo[d]thiazol-5-yl)benzamide CAS No. 922879-50-3](/img/structure/B2784320.png)
N-(benzo[d]thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its mechanism of action and its ability to produce biochemical and physiological effects. In
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)benzamide has a wide range of scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of protein-protein interactions, particularly in the field of proteomics. Additionally, this compound has been investigated for its ability to inhibit enzymes such as histone deacetylases, making it a potential candidate for the development of new drugs.
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, recent studies have suggested that it exhibits antibacterial activity . Further research is needed to identify specific molecular targets.
- Antibacterial Activity : SAR (structure-activity relationship) studies indicate that substituents like nitro and methoxy groups at the 4th position of the phenyl ring enhance the antibacterial action .
- Membrane Depolarization : Halogenated derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides can depolarize bacterial membranes, contributing to bacterial killing .
- Iron Starvation : Iron starvation is part of the mechanism of action, affecting siderophore biosynthesis and heme regulation .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(benzo[d]thiazol-5-yl)benzamide is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers in various fields. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of this compound is its solubility. It is only sparingly soluble in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on N-(benzo[d]thiazol-5-yl)benzamide. One area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Additionally, there is potential for this compound to be used as a tool in the study of protein-protein interactions, particularly in the field of proteomics. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-(benzo[d]thiazol-5-yl)benzamide involves the reaction of 2-aminobenzo[d]thiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLPCBMVUFUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.